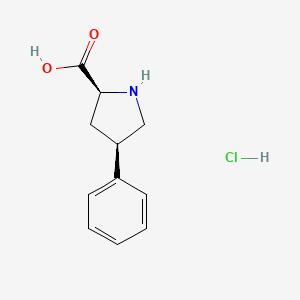

![molecular formula C22H21N5O3S B2541271 N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-44-8](/img/structure/B2541271.png)

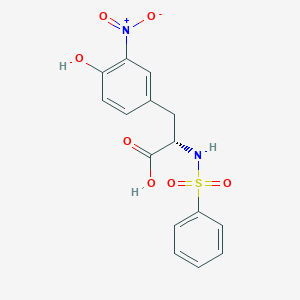

N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical entity that appears to be a derivative of triazole, a class of heterocyclic compounds. Triazoles are known for their various biological activities, which include antiviral properties. The presence of methoxyphenyl groups suggests potential interactions with biological systems, possibly affecting the compound's solubility and bioavailability.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported in the literature. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely that similar analytical techniques would be employed to confirm the structure of the final product.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This core structure is often modified with various substituents that can alter the compound's chemical and biological properties. In the case of the compound under analysis, the presence of methoxyphenyl and pyrrolyl groups attached to the triazole ring would influence its molecular interactions and stability .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring. The sulfanyl group (-S-) present in the compound suggests that it could engage in reactions involving thiol groups, potentially leading to the formation of disulfides or conjugation with other sulfur-containing molecules. The methoxy groups may also undergo demethylation under certain conditions, altering the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of methoxy groups typically increases the solubility of these compounds in organic solvents, which could be beneficial for their application in biological systems. The compound's stability, reactivity, and interaction with biological targets would be key factors in determining its potential as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Modification and Anticancer Potential

Compounds similar to the specified chemical have been modified to enhance their anticancer effects. For example, replacing the acetamide group with an alkylurea moiety in certain compounds has been shown to retain antiproliferative activity while reducing acute oral toxicity. This suggests potential applications in developing more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Derivatives of similar chemical structures have been synthesized and evaluated for their antimicrobial activities. The synthesis involves condensation reactions and the compounds have been tested against various bacterial and fungal strains, indicating potential use in treating microbial infections (B. MahyavanshiJyotindra et al., 2011).

Enzyme Inhibition for Neurodegenerative Diseases

Research on similar compounds has shown inhibitory activities against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's and glaucoma. This suggests potential applications in designing drugs for these conditions (N. Virk et al., 2018).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-29-18-10-8-17(9-11-18)23-20(28)15-31-22-25-24-21(27(22)26-12-3-4-13-26)16-6-5-7-19(14-16)30-2/h3-14H,15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWATIYLCLQQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)